![molecular formula C22H18N2O2 B14399081 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one CAS No. 88538-92-5](/img/structure/B14399081.png)
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-phenylquinazolin-4(3H)-one
- 4-(p-Tolyloxy)phenylquinazolin-4(3H)-one
Comparison
Compared to similar compounds, 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may exhibit unique properties due to the presence of both the methyl and p-tolyloxy groups. These substituents can influence the compound’s reactivity, biological activity, and overall stability
Propiedades
Número CAS |
88538-92-5 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-18(12-8-15)26-19-13-9-17(10-14-19)24-16(2)23-21-6-4-3-5-20(21)22(24)25/h3-14H,1-2H3 |
Clave InChI |
VMELKNZVLKOVEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


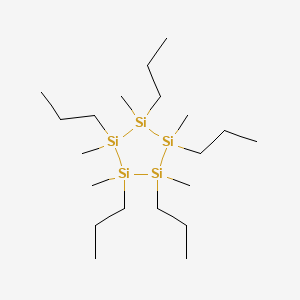
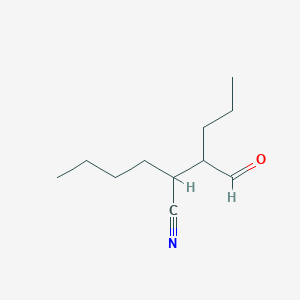
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
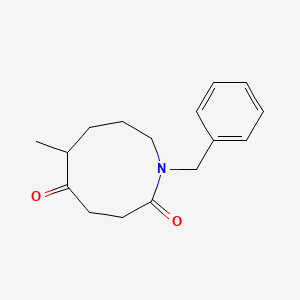
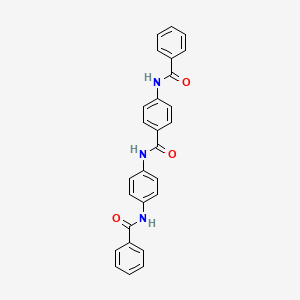
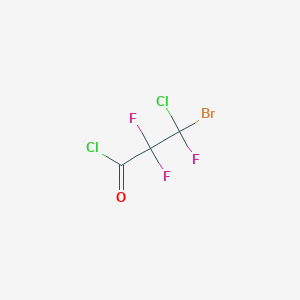
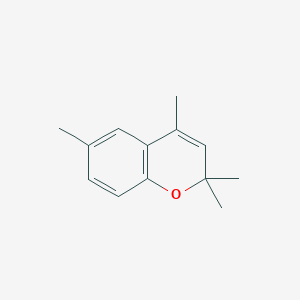
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
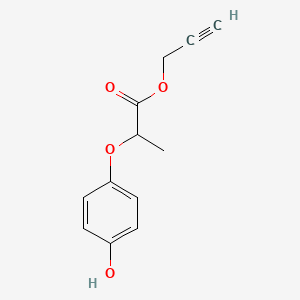
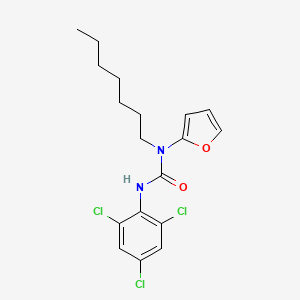
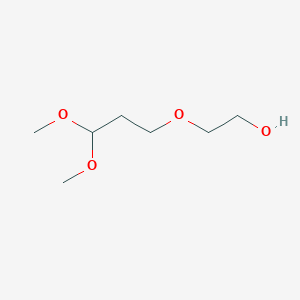
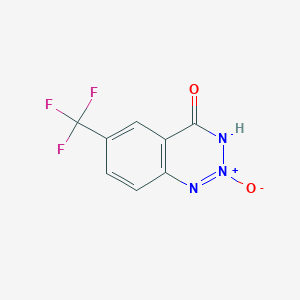
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
